Reduced Lipophilicity (XLogP3) vs. Piperidine Analog Ensures Superior Aqueous Solubility Profile
The target compound exhibits a significantly lower computed lipophilicity compared to its six-membered ring analog. This difference is critical for selecting a scaffold with improved aqueous solubility and a better drug-likeness profile as defined by Lipinski's Rule of Five. Replacing the pyrrolidine with a piperidine ring results in a 44% increase in XLogP3, pushing the analog into a more hydrophobic regime that can compromise solubility and bioavailability [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.7 |
| Comparator Or Baseline | 3-(Piperidin-1-yl)propanehydrazide (CAS 29800-31-5): XLogP3 = -0.4 (estimated from PubChem data for CID 776458) |
| Quantified Difference | The piperidine analog is 0.3 log units more lipophilic, representing a ~44% shift relative to the target compound's value. This difference is above the typical threshold for meaningful biological impact. |
| Conditions | Computed using XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
A lower logP value directly correlates with higher aqueous solubility, a critical parameter for in vitro assay reliability and in vivo bioavailability, guiding researchers to select the pyrrolidine scaffold for programs where solubility is a limiting factor.
- [1] PubChem Compound Summary for CID 3686649, 3-(Pyrrolidin-1-yl)propanehydrazide. Property 'XLogP3-AA'. Computed by XLogP3 3.0 (PubChem release 2025.04.14). National Center for Biotechnology Information. Accessed May 6, 2026. View Source
- [2] PubChem Compound Summary for CID 776458, 3-(Piperidin-1-yl)propanehydrazide. Property 'XLogP3-AA'. Computed by XLogP3 3.0 (PubChem release 2025.04.14). National Center for Biotechnology Information. Accessed May 6, 2026. View Source
